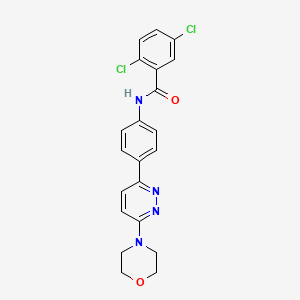

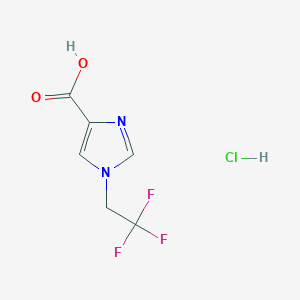

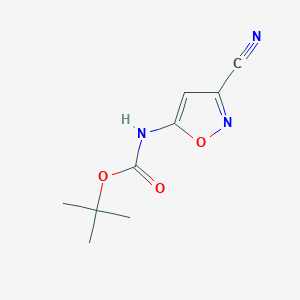

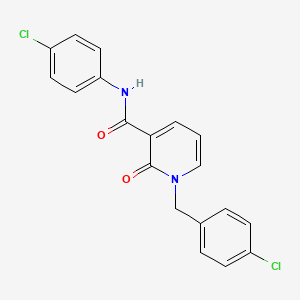

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of 2,2,2-Trifluoroethylamine . Trifluoroethylamine is an organic compound with the formula CF3CH2NH2 . It’s a colorless liquid that has a smell reminiscent of ethanol .

Synthesis Analysis

Trifluoroethanol, a related compound, is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid .Chemical Reactions Analysis

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N-trifluoroethylation reactions .Aplicaciones Científicas De Investigación

1. Synthesis and Structural Analysis

- Crystal Structure Analysis: The structural analysis of similar imidazole compounds like 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid highlights their planar molecular structure and the formation of three-dimensional networks through hydrogen bonding, which is crucial in the study of crystallography and material science (Wu, Liu, & Ng, 2005).

2. Biological Activities and Pharmacological Research

- Imidazole Derivatives in Angiotensin II Receptor Antagonism: Research on imidazole-5-carboxylic acids, similar to the compound , reveals their potential in developing angiotensin II receptor antagonists, which are significant in cardiovascular pharmacology (Yanagisawa et al., 1996).

3. Chemical Synthesis and Process Intensification

- Flow Synthesis for Imidazole Derivatives: The flow synthesis of 1H-4-substituted imidazoles, related to the compound , demonstrates advancements in chemical synthesis methodologies, particularly in the continuous production of key pharmaceutical intermediates (Carneiro et al., 2015).

4. Coordination Chemistry and Material Science

- Metal-Organic Frameworks (MOFs): Research on 1H-imidazol-4-yl-containing ligands used in coordination with metal ions to form metal-organic frameworks shows the significance of such compounds in developing materials with novel properties, such as luminescence and chemical sensing (Liu et al., 2018).

5. Environmental and Chemical Sensing Applications

- Luminescent Sensing: The synthesis of lanthanide-cadmium heterometal-organic frameworks using imidazole-based ligands demonstrates their potential application in luminescent sensing of various cations and organic compounds, indicating a broad utility in environmental monitoring and analytical chemistry (Ding et al., 2017).

Safety and Hazards

Direcciones Futuras

The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2.ClH/c7-6(8,9)2-11-1-4(5(12)13)10-3-11;/h1,3H,2H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRKHWLZGNCKOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(F)(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)

![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)

![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)

![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)

![1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015933.png)

![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B3015938.png)